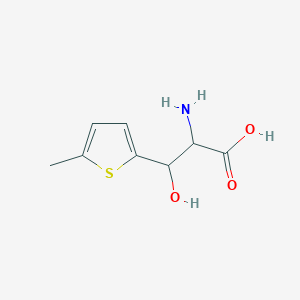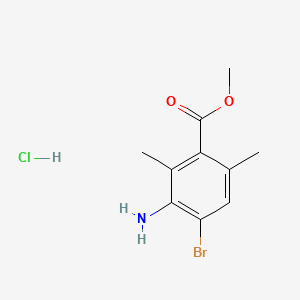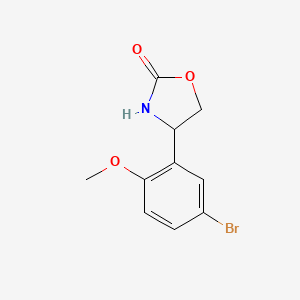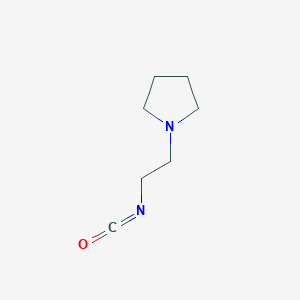
2-Chloro-1-(2-chloro-4-methylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-chloro-4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical syntheses and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloro-4-methylphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-chloro-4-methylbenzoyl chloride with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediates. The mixture is heated to around 80°C for a couple of hours and then quenched with ice and hydrochloric acid to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(2-chloro-4-methylphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of amides or thioethers.
Reduction: Formation of 2-chloro-1-(2-chloro-4-methylphenyl)ethanol.
Oxidation: Formation of 2-chloro-1-(2-chloro-4-methylphenyl)acetic acid.
Applications De Recherche Scientifique
2-Chloro-1-(2-chloro-4-methylphenyl)ethan-1-one is used in various scientific research applications:
Biology: In the study of enzyme inhibition, particularly those involved in metabolic pathways.
Medicine: Potential use in the development of antifungal and antibacterial agents.
Industry: Used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mécanisme D'action
The compound exerts its effects primarily through its ability to inhibit specific enzymes. For instance, it has been found to inhibit pyruvate dehydrogenase, an enzyme crucial for glucose metabolism. This inhibition occurs through uncompetitive binding to the enzyme, preventing the conversion of pyruvate to acetyl-CoA and thereby affecting cellular energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(4-methylphenyl)ethan-1-one: Similar structure but lacks the additional chlorine atom on the aromatic ring.
2-Chloro-1-(4-fluorophenyl)ethan-1-one: Contains a fluorine atom instead of a chlorine atom, leading to different reactivity and applications.
2-Chloro-1-(4-methoxyphenyl)ethan-1-one: Contains a methoxy group, which significantly alters its chemical properties and reactivity.
Uniqueness
2-Chloro-1-(2-chloro-4-methylphenyl)ethan-1-one is unique due to the presence of two chlorine atoms, which enhances its reactivity in substitution reactions and its potential as an intermediate in the synthesis of more complex molecules. The additional chlorine atom also influences its biological activity, making it a valuable compound in medicinal chemistry research.
Propriétés
Numéro CAS |
65610-04-0 |
|---|---|
Formule moléculaire |
C9H8Cl2O |
Poids moléculaire |
203.06 g/mol |
Nom IUPAC |
2-chloro-1-(2-chloro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O/c1-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 |
Clé InChI |
FDYRJCZPULBISI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


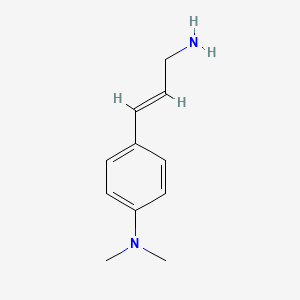
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine](/img/structure/B13596286.png)
![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)
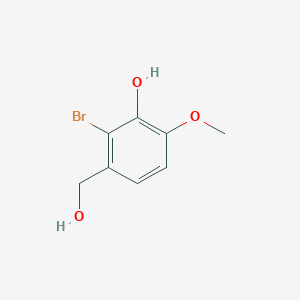

![[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13596327.png)
